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molecular formula C12H11ClO2S B2596296 Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate CAS No. 127606-11-5

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

Cat. No. B2596296
M. Wt: 254.73
InChI Key: XXJRBLLISARHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861309

Procedure details

n-Butyllithium in hexane (2.6M, 2.3 ml) was added to a solution of 5-chloro-3-methylbenzo(b)thiophene (1,0 g, 6 mmol) in ethyl ether (20 ml) stirred at 0° C. under argon. The mixture was stirred for 30 minutes and transferred slowly under argon pressure to a stirred solution of ethyl chloroformate (0.63 g, 6 mmol) in ethyl ether (20 ml). The mixture was stirred at 0° C. for 30 minutes and at 25° C. for 1.5 hours. The mixture was treated with water and the organic phase was dried, concentrated and triturated with hexane to give 1.0 g (67%) of ethyl 5-chloro-3-methylbenzo(b)thiophene-2-carboxylate: mp 92.5°-94 ° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:16]=[CH:15][C:10]2[S:11][CH:12]=[C:13]([CH3:14])[C:9]=2[CH:8]=1.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].O>CCCCCC.C(OCC)C>[Cl:6][C:7]1[CH:16]=[CH:15][C:10]2[S:11][C:12]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:13]([CH3:14])[C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6 mmol
Type
reactant
Smiles
ClC1=CC2=C(SC=C2C)C=C1
Name
Quantity
2.3 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes and at 25° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2C)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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